molecular formula C6H8N2O3 B093581 Pentoxyl CAS No. 147-61-5

Pentoxyl

Cat. No.: B093581
CAS No.: 147-61-5
M. Wt: 156.14 g/mol
InChI Key: XBAVGYMDOXCWQU-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-4-methyluracil, also known as pentoxyl or 4-methyl-5-hydroxymethyluracil, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. 5-Hydroxymethyl-4-methyluracil is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-hydroxymethyl-4-methyluracil is primarily located in the cytoplasm.
5-Hydroxymethyl-6-methyl- 2,4-(1H,3H)-pyrimidinedione. Uracil derivative used in combination with toxic antibiotics to lessen their toxicity;  also to stimulate leukopoiesis and immunity. Synonyms: pentoksil;  hydroxymethylmethyluracil.

Mechanism of Action

Target of Action

Pentoxifylline, also known as Pentoxyl, is a synthetic dimethylxanthine derivative . It is structurally related to theophylline and caffeine . Its primary targets are the rheological properties of blood . It modulates these properties and also exhibits both anti-oxidant and anti-inflammatory properties .

Mode of Action

Pentoxifylline is a competitive nonselective phosphodiesterase inhibitor . It raises intracellular cAMP, activates PKA, inhibits TNF , and leukotriene synthesis, and reduces inflammation and innate immunity . Pentoxifylline and its metabolites improve the flow properties of blood by decreasing its viscosity . In patients with chronic peripheral arterial disease, this increases blood flow to the affected microcirculation and enhances tissue oxygenation .

Biochemical Pathways

Pentoxifylline affects the pentose phosphate pathway (PPP), which is primarily catabolic and serves as an alternative glucose oxidizing pathway for the generation of NADPH . NADPH is required for reductive biosynthetic reactions such as those of cholesterol biosynthesis, bile acid synthesis, steroid hormone biosynthesis, and fatty acid synthesis .

Pharmacokinetics

Pentoxifylline has a bioavailability of 10–30% . It is metabolized in the liver and via erythrocytes . The elimination half-life is 0.4–0.8 hours for pentoxifylline and 1–1.6 hours for its active metabolite . It is excreted in urine (95%) and faeces (<4%) .

Result of Action

The primary use of Pentoxifylline in medicine is to reduce pain, cramping, numbness, or weakness in the arms or legs which occurs due to intermittent claudication, a form of muscle pain resulting from peripheral artery diseases . This is its only FDA, MHRA, and TGA-labeled indication . It has been shown to improve healing rates when used as an adjunct to compression bandaging for the treatment of chronic venous leg ulcers .

Action Environment

The action of Pentoxifylline can be influenced by various environmental factors. Extended-release forms of Pentoxifylline extend the tmax to between two and four hours but also serve to ameliorate peaks and troughs in plasma concentration over time .

Properties

IUPAC Name

5-(hydroxymethyl)-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h9H,2H2,1H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAVGYMDOXCWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163560
Record name Pentoxyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxymethyl-4-methyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

147-61-5
Record name 5-(Hydroxymethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147-61-5
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Record name Pentoxyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTOXYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13202
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Record name Pentoxyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxymethyl-6-methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENTOXYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LCS1FW4JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5-Hydroxymethyl-4-methyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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